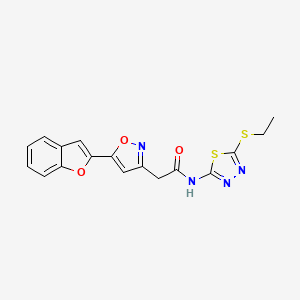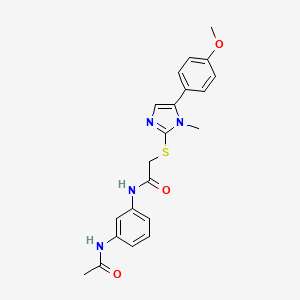
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide, also known as COTI-2, is a small molecule inhibitor that has gained attention for its potential to treat various types of cancer.
Mécanisme D'action
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide works by binding to mutant p53 proteins and altering their conformation, leading to their degradation. This results in the inhibition of mutant p53 activity and the induction of apoptosis, or programmed cell death, in cancer cells. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.
Biochemical and Physiological Effects
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent anti-tumor activity in cancer cells. It has also been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been found to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide is its specificity for mutant p53 proteins, which are found in many types of cancer. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation is that N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has only been studied in preclinical models, and its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for the study of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of mutant p53 proteins. Another area is the investigation of the optimal dosing and administration of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide in humans. Additionally, the combination of N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide with other cancer treatments, such as immunotherapy, is an area of ongoing research. Finally, the identification of biomarkers that predict response to N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide could help to identify patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2-amino-5-nitrothiazole with ethyl 2-chloroacetate to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate. This compound is then reacted with sodium ethoxide to form ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide. The final step involves the reaction of ethyl 2-(2-amino-5-nitrothiazol-4-yl)acetate-1-oxide with 4-fluoro-2-methylaniline and cyanogen bromide to form N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has been studied extensively for its potential to treat cancer. It has shown promise in preclinical studies as a potent inhibitor of mutant p53 proteins, which are found in many types of cancer. Mutant p53 proteins are known to contribute to cancer cell growth and survival, and inhibiting their activity could lead to cancer cell death. N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide has also been shown to have anti-tumor activity in various types of cancer, including breast, ovarian, and colon cancer.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11-8-12(17)2-3-14(11)22-9-13(20-21-22)15(23)19-16(10-18)4-6-24-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITYZWMQACCIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-1-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

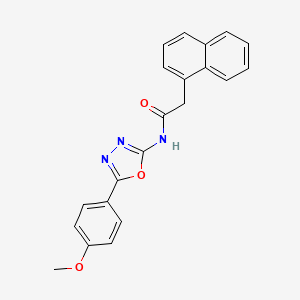
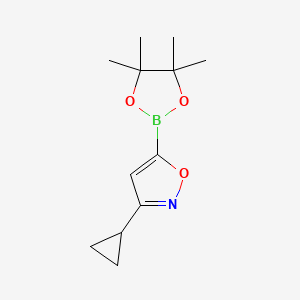
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)
![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)
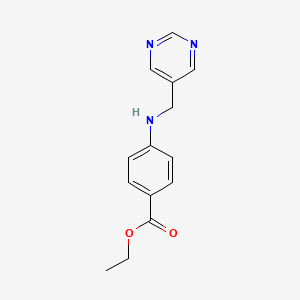
![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)


![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)
![5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2378284.png)
